5,8,11,14,19-Eicosapentaenoic acid

Beschreibung

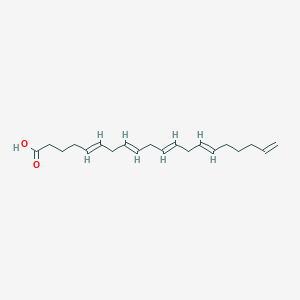

Structure

3D Structure

Eigenschaften

CAS-Nummer |

111219-92-2 |

|---|---|

Molekularformel |

C20H30O2 |

Molekulargewicht |

302.5 g/mol |

IUPAC-Name |

(5E,8E,11E,14E)-icosa-5,8,11,14,19-pentaenoic acid |

InChI |

InChI=1S/C20H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h2,6-7,9-10,12-13,15-16H,1,3-5,8,11,14,17-19H2,(H,21,22)/b7-6+,10-9+,13-12+,16-15+ |

InChI-Schlüssel |

RJUPEYJKQFFLQV-UHFFFAOYSA-N |

SMILES |

C=CCCCC=CCC=CCC=CCC=CCCCC(=O)O |

Isomerische SMILES |

C=CCCC/C=C/C/C=C/C/C=C/C/C=C/CCCC(=O)O |

Kanonische SMILES |

C=CCCCC=CCC=CCC=CCC=CCCCC(=O)O |

Synonyme |

5,8,11,14,19-eicosapentaenoic acid |

Herkunft des Produkts |

United States |

Foundational & Exploratory

The Bioconversion of Alpha-Linolenic Acid to Eicosapentaenoic Acid: Mechanisms, Kinetics, and Experimental Validation

Topic: Metabolic Pathway of Alpha-Linolenic Acid (ALA) Conversion to EPA Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

For researchers in lipidomics and drug development, the metabolic conversion of alpha-linolenic acid (ALA, 18:3n-3) to eicosapentaenoic acid (EPA, 20:5n-3) represents a critical, albeit inefficient, biosynthetic pathway. While ALA is the essential omega-3 precursor, its clinical utility is often limited by the enzymatic "bottleneck" at the

The Molecular Mechanism: Enzymatic Cascade & Regulation

The transformation of ALA to EPA occurs primarily in the endoplasmic reticulum (ER) of hepatocytes. It involves a sequence of desaturation (addition of double bonds) and elongation (addition of two carbon units) reactions.[1][2][3][4][5]

The Pathway Steps

-

6-Desaturation (Rate-Limiting Step):

-

Enzyme:

6-Desaturase (D6D), encoded by FADS2.[1][4][11]ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -

Product: Stearidonic Acid (SDA, 18:4n-3).[7]

-

Mechanism: Introduction of a cis-double bond at the

6 position. This is the kinetic bottleneck; FADS2 has a higher affinity for ALA than for linoleic acid (LA, 18:2n-6), but the high dietary abundance of LA often outcompetes ALA for the enzyme active site.

-

Elongation:

-

Substrate: SDA (18:4n-3)

-

Enzyme: Elongase of Very Long Chain Fatty Acids 5 (ELOVL5).

-

Product: Eicosatetraenoic Acid (ETA, 20:4n-3).

-

Mechanism: Condensation of malonyl-CoA with the fatty acyl-CoA, extending the chain by two carbons. Note: ELOVL2 can also catalyze this, but ELOVL5 is the primary driver for C18

C20 elongation.

-

- 5-Desaturation:

Pathway Visualization

The following diagram illustrates the enzymatic flow and the competitive inhibition by the n-6 lineage.

Figure 1: The enzymatic cascade from ALA to EPA. Note the critical bottleneck at FADS2, which is subject to competitive inhibition by Linoleic Acid (n-6).

Quantitative Kinetics: Why Conversion is Low

The "theoretical" pathway exists, but the "functional" throughput in humans is remarkably low. For drug developers, relying on ALA supplementation to raise tissue EPA levels requires navigating these kinetic realities.

Conversion Efficiency Estimates

Studies utilizing stable isotope tracers (e.g.,

| Parameter | Estimated Value | Key Determinants | Source |

| ALA | 15% – 35% | Energy demand, fed/fasted state | |

| ALA | 0.2% – 8% | Dietary LA intake, Sex (F > M), FADS Genotype | |

| ALA | < 0.1% – 1% | Inefficient translocation to peroxisomes (Sprecher pathway) |

Key Regulators

-

Dietary n-6:n-3 Ratio: High circulating Linoleic Acid (LA) saturates FADS2. Reducing dietary LA is often more effective at raising EPA levels than increasing ALA intake alone.

-

Sex Differences: Women of reproductive age show significantly higher conversion rates (up to 2.5x higher than men), likely due to estrogenic upregulation of FADS2 expression to support fetal development.

-

Genetics: Single Nucleotide Polymorphisms (SNPs) in the FADS1/2 gene cluster (e.g., rs174537) significantly alter desaturase activity. "Major" allele carriers may convert ALA more efficiently than "minor" allele carriers.

Experimental Methodologies: Validating Conversion

To rigorously assess this pathway in a clinical or preclinical setting, simple fatty acid profiling is insufficient due to the high background noise of dietary intake. Stable Isotope Tracing is the gold standard.

Protocol: Stable Isotope Tracer Study

This protocol describes a self-validating system to measure fractional conversion rates in vivo.

Step 1: Tracer Selection

-

Compound: Uniformly labeled [U-

C]- -

Rationale: Uniform labeling avoids loss of label during

-oxidation recycling, ensuring the mass shift (+18 Da for ALA) is distinct from natural abundance.

Step 2: Administration & Sampling

-

Dosing: Single oral bolus (e.g., 50 mg) emulsified in a standard meal to mimic physiological absorption.

-

Timepoints: Blood draw at baseline (

), then 2, 4, 8, 24, 48, 96, and 168 hours. -

Compartments: Isolate plasma phospholipids (PL) and cholesteryl esters (CE). PL fraction represents structural incorporation; CE represents transport/storage.

Step 3: Lipidomics Analysis (GC-IRMS/GC-MS)

-

Extraction: Folch method (Chloroform:Methanol 2:1).

-

Derivatization: Transmethylation to Fatty Acid Methyl Esters (FAMEs).

-

Detection:

-

High Sensitivity: Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS) to detect minute

C enrichments. -

High Specificity: GC-MS (SIM mode) tracking

ions specific to

-

Workflow Visualization

Figure 2: Workflow for quantifying ALA to EPA conversion using stable isotope tracers.

Pharmacological & Clinical Implications[1]

For drug development, the inefficiency of this pathway suggests two distinct strategies:

-

Bypass Strategy: Developing products containing SDA (Stearidonic Acid) or EPA directly. SDA bypasses the rate-limiting FADS2 step and shows much higher conversion efficiency to EPA (~30%) compared to ALA.

-

Modulation Strategy: Targeting FADS2 activation. PPAR-

agonists (e.g., fibrates) are known to upregulate FADS2 and FADS1, potentially enhancing endogenous synthesis of EPA in metabolic syndrome patients.

References

-

Brenna, J. T., et al. (2009). "Alpha-Linolenic acid supplementation and conversion to n-3 long-chain polyunsaturated fatty acids in humans." Prostaglandins, Leukotrienes and Essential Fatty Acids. Link

-

Burdge, G. C., et al. (2002). "Conversion of alpha-linolenic acid to eicosapentaenoic, docosapentaenoic and docosahexaenoic acids in young women." British Journal of Nutrition. Link

-

Plourde, M., & Cunnane, S. C. (2007). "Extremely limited synthesis of long chain polyunsaturates from alpha-linolenic acid in humans." Applied Physiology, Nutrition, and Metabolism. Link

-

Goyens, P. L., et al. (2006). "Conversion of alpha-linolenic acid in humans is influenced by the absolute amounts of alpha-linolenic acid and linoleic acid in the diet."[8] American Journal of Clinical Nutrition. Link

-

Sprecher, H. (2000).[1] "Metabolism of highly unsaturated n-3 and n-6 fatty acids."[1][8] Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids. Link

Sources

- 1. dpointernational.com [dpointernational.com]

- 2. Reactome | alpha-linolenic acid (ALA) metabolism [reactome.org]

- 3. dhaomega3.org [dhaomega3.org]

- 4. Fads2 knockout mice reveal that ALA prevention of hepatic steatosis is dependent on delta-6 desaturase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Elovl2 But Not Elovl5 Is Essential for the Biosynthesis of Docosahexaenoic Acid (DHA) in Zebrafish: Insight from a Comparative Gene Knockout Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Molecular basis for differential elongation of omega-3 docosapentaenoic acid by the rat Elovl5 and Elovl2 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Quantitation of alpha-linolenic acid elongation to eicosapentaenoic and docosahexaenoic acid as affected by the ratio of n6/n3 fatty acids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Current Insights into the Effects of Dietary α-Linolenic Acid Focusing on Alterations of Polyunsaturated Fatty Acid Profiles in Metabolic Syndrome [mdpi.com]

- 10. Effect of Alpha-Linolenic Acid Supplementation on Cardiovascular Disease Risk Profile in Individuals with Obesity or Overweight: A Systematic Review and Meta-Analysis of Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 11. An alternate pathway to long-chain polyunsaturates: the FADS2 gene product Δ8-desaturates 20:2n-6 and 20:3n-3 - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Transcriptional Regulation of PPAR-alpha by Eicosapentaenoic Acid

This guide provides a detailed exploration of the molecular mechanisms underpinning the transcriptional regulation of Peroxisome Proliferator-Activated Receptor Alpha (PPARα) by Eicosapentaenoic Acid (EPA). It is designed for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this critical signaling pathway, from ligand activation to downstream physiological outcomes and the experimental methodologies used to validate them.

Introduction: The Key Players in Metabolic Regulation

Peroxisome Proliferator-Activated Receptor Alpha (PPARα) is a ligand-activated transcription factor belonging to the nuclear receptor superfamily.[1][2] First identified for its role in mediating the effects of chemicals that cause peroxisome proliferation in rodents, PPARα is now understood to be a master regulator of lipid metabolism.[1][3] It is highly expressed in tissues with high rates of fatty acid oxidation, such as the liver, heart, brown adipose tissue, and kidney.[1][3][4] In these tissues, PPARα governs the expression of a vast network of genes involved in fatty acid uptake, intracellular transport, mitochondrial and peroxisomal β-oxidation, ketogenesis, and triglyceride turnover.[3][5][6]

Eicosapentaenoic Acid (EPA) is a 20-carbon omega-3 polyunsaturated fatty acid (PUFA) found predominantly in fish oil.[7][8] It is an endogenous ligand for PPARα, meaning it can directly bind to and activate the receptor.[3][9] This interaction is central to many of the therapeutic benefits associated with omega-3 PUFA consumption, including the lowering of plasma triglycerides and anti-inflammatory effects.[8][10]

The Core Mechanism: From Ligand Binding to Gene Transcription

The activation of PPARα by EPA is a multi-step process that takes place within the nucleus of the cell. In its inactive state, PPARα exists as a heterodimer with the Retinoid X Receptor (RXR).[1][2][11][12] This heterodimer is bound to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter region of target genes.[11][13] In this unliganded state, the complex recruits corepressor proteins, which actively silence gene transcription.[1][13]

The binding of a ligand, such as EPA, initiates a cascade of conformational changes:

-

Ligand Binding: EPA, being lipophilic, enters the cell and nucleus. It binds directly to the Ligand Binding Domain (LBD) of PPARα.[8][9]

-

Conformational Change and Corepressor Release: Ligand binding induces a conformational shift in the PPARα protein. This change disrupts the interaction with the corepressor complex, causing it to be released from the heterodimer.[1][13]

-

Coactivator Recruitment: The newly exposed surface of the PPARα/RXR heterodimer facilitates the recruitment of a suite of coactivator proteins.[1][13] These coactivators, which often possess histone acetyltransferase (HAT) activity, remodel the local chromatin structure, making the DNA more accessible to the transcriptional machinery.

-

Transcriptional Initiation: The complete complex, now consisting of the EPA-bound PPARα/RXR heterodimer and coactivators, recruits RNA Polymerase II to the promoter of the target gene, initiating transcription and subsequent protein synthesis.[14]

This entire signaling cascade is a tightly regulated process that allows cells to respond dynamically to changes in fatty acid levels.

Caption: EPA binds to the PPARα/RXR heterodimer, causing the release of corepressors and recruitment of coactivators to initiate transcription.

Key PPARα Target Genes and Physiological Consequences

Activation of PPARα by EPA orchestrates a broad transcriptional program, primarily aimed at increasing fatty acid catabolism and managing lipid homeostasis. The table below summarizes key target genes and their functions.

| Gene Category | Target Gene Example | Function | Physiological Outcome |

| Mitochondrial β-Oxidation | Carnitine Palmitoyltransferase 1 (CPT1)[3] | Rate-limiting enzyme for fatty acid entry into mitochondria. | Increased fatty acid breakdown for energy. |

| Acyl-CoA Dehydrogenases (ACADs)[5] | Catalyze the initial step of mitochondrial β-oxidation. | Enhanced fatty acid catabolism. | |

| Peroxisomal β-Oxidation | Acyl-CoA Oxidase 1 (ACOX1)[3][5] | Rate-limiting enzyme in peroxisomal oxidation of very long-chain fatty acids. | Breakdown of complex fatty acids. |

| Lipoprotein Metabolism | Apolipoprotein A5 (APOA5)[10] | Enhances lipoprotein lipase-mediated triglyceride hydrolysis. | Reduction in plasma triglyceride levels. |

| Lipoprotein Lipase (LPL)[10] | Hydrolyzes triglycerides in lipoproteins. | Clearance of triglycerides from circulation. | |

| Ketogenesis | Hydroxymethylglutaryl-CoA Synthase 2 (HMGCS2)[15] | Rate-limiting enzyme in the synthesis of ketone bodies. | Provides alternative energy source during fasting.[3] |

| Fatty Acid Transport | Fatty Acid Transport Protein (FATP)[1] | Facilitates the uptake of long-chain fatty acids into cells. | Increased cellular availability of fatty acids for oxidation. |

Experimental Validation: A Self-Validating Workflow

A rigorous investigation into the EPA-PPARα signaling axis requires a multi-pronged experimental approach. The causality behind this workflow is to first establish functional activation, then confirm changes in endogenous gene expression, and finally, prove direct physical interaction at the DNA level.

Caption: This workflow validates the hypothesis by testing function (Luciferase), expression (qRT-PCR), and direct binding (ChIP).

Protocol: Luciferase Reporter Assay for PPARα Activity

This assay provides a quantitative measure of the ability of EPA to activate the transcriptional machinery via a PPRE.[16][17] A reporter plasmid is used where the luciferase gene is under the control of a minimal promoter and tandem repeats of a PPRE.

Methodology:

-

Cell Culture & Transfection:

-

Plate cells (e.g., HEK293T or HepG2) in a 24-well plate to achieve 70-80% confluency on the day of transfection.

-

Co-transfect cells with three plasmids using a suitable transfection reagent:

-

An expression vector for human PPARα.

-

A PPRE-driven firefly luciferase reporter vector.[18]

-

A constitutively expressed Renilla luciferase vector (e.g., pRL-TK) to normalize for transfection efficiency.

-

-

-

Ligand Treatment:

-

24 hours post-transfection, replace the medium with fresh medium containing either EPA (at various concentrations) or a vehicle control (e.g., DMSO).

-

-

Cell Lysis and Luminescence Measurement:

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

-

Express the data as "fold activation" relative to the vehicle-treated control. A significant increase in fold activation indicates that EPA is activating PPARα-mediated transcription.

-

Protocol: Quantitative Real-Time PCR (qRT-PCR) for Target Gene Expression

This protocol measures the change in mRNA levels of known PPARα target genes following EPA treatment, confirming that the functional activation observed in the reporter assay translates to the regulation of endogenous genes.[21][22]

Methodology:

-

Cell Culture and Treatment:

-

Plate cells with endogenous PPARα expression (e.g., primary hepatocytes, HepG2) and grow to desired confluency.

-

Treat cells with EPA or vehicle control for a specified time course (e.g., 6, 12, or 24 hours).

-

-

RNA Extraction and cDNA Synthesis:

-

qPCR Reaction:

-

Prepare a qPCR master mix containing SYBR Green dye, DNA polymerase, dNTPs, and forward/reverse primers specific for a PPARα target gene (e.g., CPT1A, ACOX1) and a housekeeping gene (e.g., GAPDH, ACTB).

-

Add diluted cDNA to the master mix in a qPCR plate.

-

Run the reaction in a real-time PCR cycler.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) value for each gene in each sample.

-

Calculate the relative change in gene expression using the ΔΔCt (delta-delta Ct) method. The results will show the fold change in target gene mRNA levels in EPA-treated cells compared to control cells.[23]

-

Protocol: Chromatin Immunoprecipitation (ChIP) Assay

The ChIP assay is the definitive method to demonstrate that the EPA-activated PPARα/RXR complex physically binds to the PPRE in the promoter region of a target gene in vivo.

Methodology:

-

Cross-linking and Cell Lysis:

-

Treat cultured cells (e.g., primary hepatocytes) with EPA or vehicle for a short period (e.g., 1-2 hours) to capture the transient binding event.

-

Add formaldehyde directly to the culture medium to cross-link proteins to DNA.

-

Harvest and lyse the cells, then sonicate the lysate to shear the chromatin into fragments of 200-1000 bp.

-

-

Immunoprecipitation:

-

Pre-clear the chromatin lysate with protein A/G beads.

-

Incubate the cleared lysate overnight at 4°C with an antibody specific to PPARα or a negative control IgG.

-

Add protein A/G beads to pull down the antibody-protein-DNA complexes.

-

-

Reverse Cross-linking and DNA Purification:

-

Wash the beads extensively to remove non-specific binding.

-

Elute the complexes from the beads and reverse the formaldehyde cross-links by heating at 65°C.

-

Treat with RNase A and Proteinase K to remove RNA and protein.

-

Purify the immunoprecipitated DNA.

-

-

Analysis by qPCR:

-

Use the purified DNA as a template in a qPCR reaction with primers designed to amplify the PPRE-containing region of a target gene promoter (e.g., CPT1A promoter).

-

Analyze the results by calculating the percentage of input DNA that was immunoprecipitated. A significant enrichment in the PPARα-IP sample compared to the IgG control indicates direct binding.

-

Nuances and Emerging Perspectives

While the direct activation of PPARα is a primary mechanism for EPA's effects, the scientific narrative is evolving. Some research suggests that EPA can ameliorate conditions like hepatic steatosis through mechanisms that are independent of direct PPARα activation, such as by inhibiting the maturation of SREBP-1, a key lipogenic transcription factor.[7][24] These findings highlight the complexity of fatty acid signaling and suggest that EPA may engage in crosstalk with other metabolic pathways, sometimes in a PPARα-dependent but non-activating manner.[7][24] Furthermore, the interplay between PPARα and other nuclear receptors, such as LXR, through competition for their shared partner RXR, adds another layer of regulatory complexity.[1][25][26]

Conclusion

Eicosapentaenoic acid is a potent natural ligand that directly activates the nuclear receptor PPARα. This activation triggers a well-defined transcriptional cascade involving the release of corepressors, recruitment of coactivators, and binding of the PPARα/RXR heterodimer to PPREs on target genes. The resulting upregulation of genes involved in fatty acid oxidation and lipid transport is fundamental to EPA's role in maintaining metabolic homeostasis. The integrated experimental workflow detailed herein—from functional reporter assays to direct binding confirmation via ChIP—provides a robust framework for researchers to dissect this and other nuclear receptor signaling pathways with high scientific integrity. Future research will likely continue to unravel the intricate crosstalk between PPARα and other signaling networks, offering new therapeutic avenues for metabolic and inflammatory diseases.

References

-

Title: Molecular Actions of PPARα in Lipid Metabolism and Inflammation Source: Oxford Academic URL: [Link]

-

Title: Peroxisome proliferator-activated receptor alpha - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Peroxisome proliferator-activated receptor - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Schematic diagram presenting the signaling pathways of PPARα involved... Source: ResearchGate URL: [Link]

-

Title: Peroxisome Proliferator-Activated Receptor Alpha Target Genes Source: PMC URL: [Link]

-

Title: DNA binding preferences of PPAR alpha/RXR alpha heterodimers Source: PubMed URL: [Link]

-

Title: PPARα: An emerging target of metabolic syndrome, neurodegenerative and cardiovascular diseases Source: Frontiers URL: [Link]

-

Title: In vivo activation of PPAR target genes by RXR homodimers Source: PMC - NIH URL: [Link]

-

Title: Pparα and fatty acid oxidation coordinate hepatic transcriptional architecture Source: bioRxiv.org URL: [Link]

-

Title: Ligand-Regulated Heterodimerization of Peroxisome Proliferator-Activated Receptor α with Liver X Receptor α Source: ACS Publications URL: [Link]

-

Title: An Ideal PPAR Response Element Bound to and Activated by PPARα Source: PMC - NIH URL: [Link]

-

Title: PPAR Signaling Pathway Source: Creative Diagnostics URL: [Link]

-

Title: Quantitative Real Time PCR Protocol Stack Lab Source: University of Pennsylvania URL: [Link]

-

Title: PPAR-RXR heterodimer activates a peroxisome proliferator response element upstream of the bifunctional enzyme gene Source: PubMed URL: [Link]

-

Title: Peroxisome Proliferator–Activated Receptor-α: A Pivotal Regulator of the Gastrointestinal Tract Source: PMC URL: [Link]

-

Title: RXR activators molecular signalling: involvement of a PPAR alpha-dependent pathway in the liver and kidney, evidence for an alternative pathway in the heart Source: PubMed URL: [Link]

-

Title: Eicosapentaenoic acid improves hepatic steatosis independent of PPARα activation through inhibition of SREBP-1 maturation in mice Source: PMC URL: [Link]

-

Title: Dual Luciferase Reporter Assay Protocol Source: BPS Bioscience URL: [Link]

-

Title: Cross-talk between PPARs and the partners of RXR: A molecular perspective Source: Wiley Online Library URL: [Link]

-

Title: A novel peroxisome proliferator response element modulates hepatic low-density lipoprotein receptor gene transcription in response to PPARδ activation Source: Portland Press URL: [Link]

-

Title: GENE EXPRESSION ANALYSIS BY QUANTITATIVE REVERSE TRANSCRIPTION PCR (RT-qPCR) Source: Columbia University URL: [Link]

-

Title: Role of Peroxisome Proliferator-Activated Receptors (PPARs) in Energy Homeostasis of Dairy Animals Source: MDPI URL: [Link]

-

Title: Species differences in sequence and activity of the peroxisome proliferator response element (PPRE) within the acyl CoA oxidase gene promoter Source: PubMed URL: [Link]

-

Title: Quantitative (q)PCR and Differential Expression Analysis Source: Protocols.io URL: [Link]

-

Title: qPCR (real-time PCR) protocol explained Source: YouTube URL: [Link]

-

Title: Peroxisome proliferator response element (PPRE) sequence logo. Source: ResearchGate URL: [Link]

-

Title: Activation of RXR-PPAR heterodimers by organotin environmental endocrine disruptors Source: EMBO Press URL: [Link]

-

Title: PPARA binds RXRA Source: Reactome Pathway Database URL: [Link]

-

Title: Fatty acids and eicosanoids regulate gene expression through direct interactions with peroxisome proliferator-activated receptors α and γ Source: PNAS URL: [Link]

-

Title: Eicosapentaenoic acid improves hepatic steatosis independent of PPARα activation through inhibition of SREBP-1 maturation in mice Source: PubMed URL: [Link]

-

Title: Eicosapentaenoic Acid (EPA) Alleviates LPS-Induced Oxidative Stress via the PPARα–NF-κB Axis Source: bioRxiv URL: [Link]

-

Title: Luciferase-based reporter to monitor the transcriptional activity of the SIRT3 promoter Source: PMC URL: [Link]

-

Title: Components and signaling pathways of the PPAR system. Source: ResearchGate URL: [Link]

-

Title: Luciferase Reporter Assays to Study Transcriptional Activity of Hedgehog Signaling in Normal and Cancer Cells Source: PubMed URL: [Link]

-

Title: Peroxisome Proliferator–Activated Receptor α Induces NADPH Oxidase Activity in Macrophages Source: Circulation Research URL: [Link]

-

Title: Eicosapentaenoic Acid (EPA) Alleviates LPS-Induced Oxidative Stress via the PPARα-NF-κB Axis Source: PubMed URL: [Link]

-

Title: Eicosapentaenoic acid (EPA) activates PPARγ signaling leading to cell cycle exit, lipid accumulation, and autophagy in human meibomian gland epithelial cells (hMGEC) Source: PMC URL: [Link]

-

Title: Mechanisms Mediating the Regulation of Peroxisomal Fatty Acid Beta-Oxidation by PPARα Source: MDPI URL: [Link]

-

Title: Activation of peroxisome proliferator-activated receptor-alpha stimulates both differentiation and fatty acid oxidation in adipocytes Source: PMC URL: [Link]

Sources

- 1. academic.oup.com [academic.oup.com]

- 2. Peroxisome Proliferator–Activated Receptor-α: A Pivotal Regulator of the Gastrointestinal Tract - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Peroxisome proliferator-activated receptor alpha - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Peroxisome Proliferator-Activated Receptor Alpha Target Genes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. creative-diagnostics.com [creative-diagnostics.com]

- 7. Eicosapentaenoic acid improves hepatic steatosis independent of PPARα activation through inhibition of SREBP-1 maturation in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biorxiv.org [biorxiv.org]

- 9. pnas.org [pnas.org]

- 10. Frontiers | PPARα: An emerging target of metabolic syndrome, neurodegenerative and cardiovascular diseases [frontiersin.org]

- 11. Peroxisome proliferator-activated receptor - Wikipedia [en.wikipedia.org]

- 12. PPAR-RXR heterodimer activates a peroxisome proliferator response element upstream of the bifunctional enzyme gene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Reactome | PPARA binds RXRA [reactome.org]

- 15. biorxiv.org [biorxiv.org]

- 16. Luciferase Reporter Assays to Study Transcriptional Activity of Hedgehog Signaling in Normal and Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. goldbio.com [goldbio.com]

- 18. biocat.com [biocat.com]

- 19. Luciferase-based reporter to monitor the transcriptional activity of the SIRT3 promoter - PMC [pmc.ncbi.nlm.nih.gov]

- 20. assaygenie.com [assaygenie.com]

- 21. stackscientific.nd.edu [stackscientific.nd.edu]

- 22. elearning.unite.it [elearning.unite.it]

- 23. protocols.io [protocols.io]

- 24. Eicosapentaenoic acid improves hepatic steatosis independent of PPARα activation through inhibition of SREBP-1 maturation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. pubs.acs.org [pubs.acs.org]

- 26. researchgate.net [researchgate.net]

Technical Monograph: Biosynthesis and Characterization of EPA-Derived Specialized Pro-Resolving Mediators

Substrate Focus: Eicosapentaenoic Acid (EPA) | Target Families: E-Series Resolvins (RvE) & Structural Homologs

Part 1: Executive Summary & Scientific Scope

The Substrate-Product Divergence In the field of resolution physiology, precision in nomenclature is critical. While the user query groups "Resolvins and Protectins" under EPA substrates, biochemical laws dictate a strict substrate-product relationship.

-

Resolvins (Rv): Derived from both EPA (E-series) and DHA (D-series).[1][2][3][4][5][6]

-

Protectins (PD): Canonically derived from DHA (e.g., Protectin D1).[2][7][8]

Therefore, this guide focuses rigorously on the E-Series Resolvins (RvE1, RvE2, RvE3) as the definitive EPA-derived Specialized Pro-resolving Mediators (SPMs). It will elucidates the biosynthetic machinery that transforms the omega-3 fatty acid EPA into these potent signaling molecules, detailing the 18-HEPE intermediate axis that parallels the protectin pathway structurally but remains distinct in identity.

Part 2: Mechanistic Enzymology

The biosynthesis of E-series resolvins is not a random oxidation event but a stereoselective cascade dependent on specific enzyme localization. The central hub for all EPA-derived SPMs is the intermediate 18-hydroxyeicosapentaenoic acid (18-HEPE) .

2.1 The 18-HEPE Axis (RvE1 & RvE2)

This pathway often requires transcellular biosynthesis , meaning it involves the cooperation of two distinct cell types (e.g., endothelial cells and neutrophils).[5]

-

Initiation (Endothelial Cells):

-

Enzyme: Endothelial COX-2 (Cyclooxygenase-2).

-

Trigger: Acetylation by Aspirin (ASA) or intrinsic activity of Cytochrome P450 (CYP450).

-

Mechanism: Native COX-2 produces Prostaglandins. However, when acetylated by Aspirin, the catalytic site is modified to insert oxygen at the C18 position of EPA in the R configuration, rather than the C15 position of Arachidonic Acid.

-

Product: 18R-HEPE (18R-hydroxyeicosapentaenoic acid).

-

-

Conversion (Leukocytes/Neutrophils):

-

Transport: 18R-HEPE is released and taken up by neighboring neutrophils.

-

Mechanism: 5-LOX inserts molecular oxygen at the C5 position, creating a hydroperoxide intermediate (5S-hydroperoxy-18R-HEPE).[12]

-

Branch Point:

-

Path A (RvE2): Direct reduction of the 5-hydroperoxide yields Resolvin E2 (RvE2) .

-

Path B (RvE1): The intermediate is converted to a transient 5(6)-epoxide. This epoxide is then hydrolyzed by LTA4 Hydrolase (LTA4H) to form Resolvin E1 (RvE1) .[10]

-

-

2.2 The 15-LOX Axis (RvE3)

Unlike RvE1/E2, Resolvin E3 (RvE3) is generated primarily in eosinophils and macrophages via the 12/15-Lipoxygenase pathway, independent of COX-2.[11][13]

-

Mechanism: 12/15-LOX performs a double oxygenation on EPA, first at C18 and then at C17, yielding 17,18-dihydroxy-EPE (RvE3) .[11]

Part 3: Biosynthetic Visualization

The following diagram illustrates the stereoselective conversion of EPA into E-series resolvins, highlighting the critical enzymatic checkpoints.

Caption: Stereoselective biosynthetic pathways of EPA-derived E-Series Resolvins via COX-2/5-LOX and 15-LOX axes.[11]

Part 4: Experimental Protocol (Biogenic Synthesis)

For researchers lacking commercial standards or studying endogenous production, this protocol establishes a self-validating biogenic system using human cells.

4.1 Reagents & Cellular Setup

-

Substrate: EPA (Sigma-Aldrich, >99% purity), stored at -80°C under argon.

-

Cells:

-

Human Umbilical Vein Endothelial Cells (HUVEC).

-

Freshly isolated Human Polymorphonuclear Neutrophils (PMN).

-

-

Trigger: Acetylsalicylic acid (Aspirin), 100 µM.

-

Stimulus: Calcium Ionophore A23187 (2 µM) or IL-1β (10 ng/mL).

4.2 Step-by-Step Workflow

-

Endothelial Priming (The 18-HEPE Generator):

-

Culture HUVEC to confluence in T-75 flasks.

-

Treat with IL-1β (10 ng/mL) for 12 hours to induce COX-2 expression.

-

Wash cells with PBS and incubate with Aspirin (100 µM) for 30 minutes (acetylation step).

-

Add EPA (30 µM) and incubate for 4-6 hours.

-

Checkpoint: The supernatant now contains 18R-HEPE.

-

-

Transcellular Co-incubation:

-

Isolate human PMNs via density gradient centrifugation (Ficoll-Histopaque).

-

Suspend PMNs (5 x 10^7 cells/mL) in DPBS (+Ca/Mg).

-

Combine: Add PMNs directly to the HUVEC monolayer (or the HUVEC supernatant containing 18-HEPE).

-

Activate: Stimulate 5-LOX activity with A23187 (2 µM) for 30-45 minutes at 37°C.

-

-

Termination & Extraction:

-

Stop reaction with 2 volumes of ice-cold Methanol (MeOH) containing deuterated internal standards (d5-RvD2 or d4-LTB4).

-

Centrifuge (1,000 x g, 10 min) to remove protein precipitate.

-

Solid Phase Extraction (SPE):

-

Cartridge: C18 Sep-Pak (Waters).

-

Equilibrate: MeOH -> Water.

-

Load: Supernatant (diluted to <10% MeOH with water).

-

Wash: Water -> Hexane (removes non-polar lipids).

-

Elute: Methyl Formate (collects SPMs).

-

-

Evaporate solvent under Nitrogen stream and reconstitute in MeOH:Water (50:50) for LC-MS/MS.

-

Part 5: Analytical Validation (LC-MS/MS)

Trustworthiness in lipidomics relies on rigorous mass spectrometry. The following table defines the Multiple Reaction Monitoring (MRM) transitions required to identify EPA-derived SPMs against internal standards.

Instrument Settings (Sciex QTRAP 6500+ or equivalent):

-

Ionization: Electrospray Ionization (ESI) Negative Mode [-].

-

Column: C18 Reverse Phase (e.g., Agilent Eclipse Plus, 1.8 µm, 50 x 2.1 mm).

-

Mobile Phase: Gradient of Water/Acetonitrile/Acetic Acid.

Table 1: MRM Transitions for EPA-Derived SPMs

| Analyte | Precursor Ion (Q1) [m/z] | Product Ion (Q3) [m/z] | Retention Time (Relative) | Diagnostic Fragment Origin |

| Resolvin E1 | 349.2 | 195.1 | Late | Cleavage at C12 (loss of C13-C20) |

| Resolvin E1 (Qual) | 349.2 | 107.0 | - | Carboxyl terminus |

| Resolvin E2 | 333.2 | 201.1 | Mid | Cleavage at C11 |

| Resolvin E3 | 333.2 | 115.0 | Early | C18-hydroxylation specific |

| 18-HEPE (Precursor) | 317.2 | 259.1 | Very Late | Loss of CO2 + H2O |

| LTB4-d4 (Int.[14] Std) | 339.2 | 197.1 | Reference | - |

Note: Transitions may vary slightly based on collision energy (CE) optimization. Always run a synthetic standard curve for absolute quantification.

Part 6: Pharmacology & Signaling Mechanisms

Understanding the "Why" involves the receptor-ligand interactions. RvE1 is unique in that it interacts with both a GPCR and a nuclear receptor (low affinity), though the GPCR effects are dominant in acute resolution.

-

ChemR23 (ERV1):

-

Ligand: Resolvin E1.

-

Cell Types: Monocytes, Macrophages, Dendritic Cells.

-

Effect: Enhances phagocytosis of apoptotic neutrophils (efferocytosis), reduces cytokine production (IL-12), and limits neutrophil migration.

-

-

BLT1 (Leukotriene B4 Receptor 1):

-

Ligand: Resolvin E1 & E2 (Partial Agonist/Antagonist).

-

Mechanism: RvE1 binds to BLT1 (the receptor for the potent chemoattractant LTB4) but acts as a functional antagonist, physically blocking LTB4 signals and dampening neutrophil influx.

-

Caption: GPCR signaling network for RvE1 and RvE2, highlighting the competitive modulation of the BLT1 receptor.

References

-

Serhan, C. N., et al. (2000). Resolvins: A family of bioactive products of omega-3 fatty acid transformation circuits initiated by aspirin treatment that counter proinflammation signals.[1][2] Journal of Experimental Medicine. Link

-

Arita, M., et al. (2005). Stereochemical assignment, antiinflammatory properties, and receptor for the omega-3 lipid mediator resolvin E1. Journal of Experimental Medicine. Link

-

Ohira, T., et al. (2010).[9] Resolvin E1 receptor activation signals phosphorylation and phagocytosis.[9] Journal of Biological Chemistry.[9] Link

-

Isobe, Y., et al. (2012). Identification and structure determination of novel anti-inflammatory mediator resolvin E3, 17,18-dihydroxyeicosapentaenoic acid.[11][15][14] Journal of Biological Chemistry.[9] Link

-

Serhan, C. N., & Petasis, N. A. (2011). Resolvins and protectins in inflammation resolution.[1][3][5][6][9] Chemical Reviews. Link

Sources

- 1. Pro-resolving actions and stereoselective biosynthesis of 18S E-series resolvins in human leukocytes and murine inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. E-series resolvin metabolome, biosynthesis and critical role of stereochemistry of specialized pro-resolving mediators (SPMs) in inflammation-resolution: Preparing SPMs for long COVID-19, human clinical trials, and targeted precision nutrition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. DHA- and EPA-derived resolvins, protectins, and maresins in airway inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Reactome | Biosynthesis of protectins [reactome.org]

- 8. Protectins: Their biosynthesis, metabolism and structure-functions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Resolvin E1 synthesis | Genesis Drug Discovery & Development [gd3services.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Resolvin E3 attenuates allergic airway inflammation via the interleukin-23–interleukin-17A pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Reactome | ALOX15 oxidises 18(S)-HEPE to 18(S)-RvE3 [reactome.org]

Technical Guide: Eicosapentaenoic Acid (EPA) Inhibition of Arachidonic Acid Metabolism

Executive Summary: The Pharmacodynamic Shift

In the context of drug development and lipid signaling, Eicosapentaenoic acid (EPA; 20:5n-3) is not merely a nutritional supplement; it is a pleiotropic bioactive lipid that fundamentally alters the eicosanoid profile. The core mechanism of action is not simple inhibition, but rather substrate competition combined with suicide inactivation .

When introduced into a biological system, EPA competes with Arachidonic Acid (AA; 20:4n-6) for the sn-2 position of membrane phospholipids. Upon liberation by Cytosolic Phospholipase A2 (cPLA2), EPA acts as a "false substrate" for the three major enzymatic cascades: Cyclooxygenase (COX), Lipoxygenase (LOX), and Cytochrome P450 (CYP). This guide details the molecular kinetics of this interference and provides validated protocols for quantifying these shifts in a drug discovery setting.

Molecular Mechanisms of Inhibition

The Cyclooxygenase (COX) Fork: Suicide vs. Substrate

The interaction of EPA with COX isozymes is the most critical pharmacodynamic differentiator.

-

COX-1 (Constitutive): Suicide Inhibition Unlike AA, which is efficiently converted to PGG2, EPA acts as a poor substrate for COX-1. However, it binds with high affinity to the hydrophobic channel.

-

Mechanism:[1][2][3][4] EPA initiates the cyclooxygenase reaction, forming a hydroperoxide intermediate. However, the reaction frequently aborts before completion. This aborted radical intermediate reacts with the enzyme's active site (specifically the tyrosyl radical at Tyr385 or the heme prosthetic group), leading to irreversible self-inactivation (suicide inhibition).

-

Result: Rapid depletion of functional COX-1, reducing platelet aggregation (TXA2 reduction) without requiring traditional competitive inhibition kinetics.

-

-

COX-2 (Inducible): Substrate Switching COX-2 possesses a slightly larger active site (due to the Val523 residue vs. Ile523 in COX-1). This conformational difference allows COX-2 to accept EPA as a valid substrate.

The 5-Lipoxygenase (5-LOX) Shunt

5-LOX is the gateway to leukotrienes. EPA competes with AA for the 5-LOX active site.

-

Competitive Inhibition: EPA acts as a competitive inhibitor of AA oxygenation.[5]

-

Product Diversion: When metabolized, EPA yields LTB5 instead of the potent neutrophil chemoattractant LTB4. LTB5 is 10-100 times less potent at the BLT1 receptor.

-

Transcellular Biosynthesis (Resolvins): In the presence of aspirin or COX-2, endothelial cells convert EPA to 18R-HEPE, which neutrophils then transform via 5-LOX into Resolvin E1 (RvE1) .[6] This marks a shift from inflammation inhibition to active resolution.

The CYP450 Epoxygenase Axis

Often overlooked in standard screens, CYP enzymes (CYP2C, CYP2J) metabolize AA into Epoxyeicosatrienoic acids (EETs).

-

Competition: EPA is metabolized to Epoxyeicosatetraenoic acids (EEQs, specifically 17,18-EEQ).

-

Biological Impact: 17,18-EEQ is a potent vasodilator and anti-arrhythmic agent, often exceeding the potency of AA-derived EETs.

Visualization: The Competitive Cascade

The following diagram illustrates the divergence of AA and EPA pathways, highlighting the suicide inhibition of COX-1 and the generation of specialized pro-resolving mediators.

Figure 1: The differential metabolic fate of AA and EPA. Note the COX-1 suicide inhibition pathway unique to EPA.

Experimental Protocols

To validate EPA efficacy in a drug development pipeline, researchers must distinguish between simple inhibition and metabolic switching.

Protocol A: In Vitro COX-1 Suicide Inhibition Assay

This assay determines if a compound (EPA) causes time-dependent inactivation of the enzyme.

Materials:

-

Purified Ovine COX-1 (commercial source).

-

Substrates: [1-14C] Arachidonic Acid (50 µM final).

-

Test Compound: EPA (varying concentrations: 1–100 µM).

-

Cofactor: Hematin (1 µM).

Workflow:

-

Pre-incubation: Incubate COX-1 with Hematin and EPA (or vehicle) in Tris-HCl buffer (pH 8.0) at 37°C for varying times (

= 0, 1, 5, 10 min). -

Reaction Trigger: Add [1-14C] AA to the mixture. Allow reaction to proceed for exactly 30 seconds (initial velocity).

-

Termination: Stop reaction with HCl/Methanol (1:1).

-

Analysis: Extract lipids and separate via Thin Layer Chromatography (TLC) or HPLC.

-

Calculation: Plot % Remaining Activity vs. Pre-incubation Time.

-

Interpretation: A steep decline in activity over pre-incubation time indicates suicide inhibition. Simple competitive inhibitors will show constant inhibition regardless of pre-incubation time.

-

Protocol B: Targeted Lipidomics via LC-MS/MS

This is the gold standard for measuring the AA/EPA ratio and downstream mediators (Resolvins, LTs, PGs) in cell lysates or plasma.

Workflow Diagram:

Figure 2: LC-MS/MS workflow for simultaneous quantification of AA and EPA metabolites.

Step-by-Step Methodology:

-

Sample Preservation: Immediately upon collection, add ice-cold methanol containing BHT (Butylated hydroxytoluene) to prevent auto-oxidation.

-

Internal Standards: Spike samples with deuterated standards (e.g., d5-RvE1, d4-LTB4) to account for extraction loss.

-

Extraction:

-

Dilute methanol lysate to <15% MeOH with water (pH 3.5).

-

Load onto conditioned C18 SPE cartridges .

-

Wash with water/hexane.

-

Elute with Methyl Formate. Evaporate under Nitrogen.

-

-

LC-MS/MS Settings:

-

Column: Agilent Zorbax Eclipse Plus C18 (or equivalent), 2.1 x 50mm, 1.8µm.

-

Mobile Phase: A: Water + 0.01% Acetic Acid; B: Methanol + 0.01% Acetic Acid.

-

Mode: Negative Electrospray Ionization (ESI-).

-

MRM Transitions (Critical):

-

LTB4: 335 -> 195

-

LTB5: 333 -> 195

-

RvE1: 349 -> 195

-

PGE2: 351 -> 271

-

PGE3: 349 -> 269

-

-

Data Summary: AA vs. EPA Metabolites[3][6][9]

| Enzyme System | Arachidonic Acid (AA) Product | Biological Effect | EPA Product | Biological Effect |

| COX-1 | TXA2 (Thromboxane) | Potent platelet aggregator; vasoconstrictor. | None (Inactivation) | Anti-thrombotic via enzyme depletion. |

| COX-2 | PGE2 (Prostaglandin E2) | Pro-inflammatory; pain sensitization; fever. | PGE3 | Weak agonist; significantly less inflammatory. |

| 5-LOX | LTB4 (Leukotriene B4) | Potent neutrophil chemotaxis. | LTB5 | Weak chemotactic activity. |

| 5-LOX + COX-2 | Lipoxins (LXA4) | Resolution of inflammation. | Resolvins (RvE1) | Potent resolution; clearance of apoptotic cells. |

| CYP450 | EETs | Vasodilation. | 17,18-EEQ | Potent vasodilation; anti-arrhythmic. |

References

-

Serhan, C. N. (2014). Pro-resolving lipid mediators are leads for resolution physiology.[7] Nature, 510, 92–101. [Link]

-

Wada, M., et al. (2007). Enzymes and receptors of prostaglandin pathways with arachidonic acid-derived versus eicosapentaenoic acid-derived substrates and products.[8] Journal of Biological Chemistry, 282(31), 22254-22266. [Link]

-

Smith, W. L., & Song, I. (2002). The cyclooxygenase site of prostaglandin endoperoxide synthases.[8][9][10] Prostaglandins and Other Lipid Mediators, 68-69, 115-128. [Link]

-

Arnold, C., et al. (2010). Arachidonic acid-metabolizing cytochrome P450 enzymes are targets of {omega}-3 fatty acids. Journal of Biological Chemistry, 285(43), 32720-32733. [Link]

-

Laneuville, O., et al. (1994). Fatty acid substrate specificities of human prostaglandin-endoperoxide H synthase-1 and -2. Biochemical Journal, 300, 269-276. [Link]

Sources

- 1. An outlook on suicide enzyme inhibition and drug design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular basis of cyclooxygenase enzymes (COXs) selective inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Eicosapentaenoic acid modulates arachidonic acid metabolism in rat alveolar macrophages activated by silica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. COX-1 vs COX-2 Pathway: Mechanistic Differences and Analytical Strategies - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]

- 5. ovid.com [ovid.com]

- 6. mdpi.com [mdpi.com]

- 7. sciex.com [sciex.com]

- 8. Epoxygenase - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. Cyclooxygenase-1 - Wikipedia [en.wikipedia.org]

Methodological & Application

Optimizing Cell Culture Media with BSA-Conjugated Eicosapentaenoic Acid (EPA): A Precision Protocol

Topic: Optimizing Cell Culture Media with BSA-Conjugated Eicosapentaenoic Acid (EPA) Content Type: Application Note & Protocol Audience: Researchers, Scientists, Drug Development Professionals

Abstract

The incorporation of polyunsaturated fatty acids (PUFAs) like eicosapentaenoic acid (EPA) into in vitro models is critical for studying inflammation, lipid metabolism, and membrane dynamics. However, the hydrophobic nature of EPA renders it insoluble in aqueous culture media, leading to precipitation, poor bioavailability, and inconsistent experimental data. This guide details a validated protocol for conjugating EPA to Fatty Acid-Free (FAF) Bovine Serum Albumin (BSA). By mimicking physiological transport mechanisms, this method ensures stable, bioavailable delivery of EPA, enabling reproducible phenotypic outcomes in metabolic and immunological assays.

The Physiological Imperative: Why BSA Conjugation?

In vivo, non-esterified fatty acids (NEFAs) do not circulate freely; they are bound to albumin, which facilitates their transport through the aqueous bloodstream and delivery to tissues via specific transporters (e.g., CD36, FATPs). Adding free EPA dissolved in ethanol directly to cell culture media often results in the formation of oil droplets or micelles that float to the surface or adhere to plasticware, rather than being taken up by cells [1].

Key Mechanistic Advantages:

-

Solubility & Stability: BSA shields the hydrophobic alkyl chain of EPA, preventing precipitation.

-

Bioavailability: The BSA-EPA complex interacts with membrane receptors (CD36), facilitating active transport rather than passive diffusion, which mimics physiological uptake [2].

-

Cytoprotection: Free fatty acids at high concentrations can act as detergents, causing lysis. Albumin buffering mitigates this lipotoxicity.

Mechanism of Action: Cellular Uptake and Signaling

Once delivered via BSA, EPA integrates into cellular phospholipids, altering membrane fluidity, or acts as a signaling molecule activating nuclear receptors like PPAR

Figure 1: Mechanism of BSA-mediated EPA delivery, uptake via CD36/FATP, and downstream signaling pathways involving membrane remodeling and nuclear receptor activation.

Protocol: Preparation of BSA-Conjugated EPA

This protocol generates a 5 mM EPA stock conjugated to BSA (approx. 4:1 molar ratio), suitable for dilution into culture media to achieve final concentrations of 10–100 µM.

Materials Required[1][2][3][4][5][6][7][8][9][10]

-

Eicosapentaenoic Acid (EPA): Free fatty acid form (Sigma or Cayman Chemical), >98% purity. Note: Avoid ethyl ester forms for direct conjugation.

-

Bovine Serum Albumin (BSA): Fatty Acid-Free (FAF), Low Endotoxin (essential to prevent background inflammation).

-

Solvent: 100% Ethanol (molecular biology grade) or 0.1 M NaOH (for saponification method).

-

Vehicle: PBS (pH 7.[1]4) or 150 mM NaCl.

-

Equipment: 37°C water bath, magnetic stirrer, 0.22 µm syringe filter (PES membrane), nitrogen gas source.

Step-by-Step Methodology

Step 1: Prepare the BSA Vehicle (10% w/v)[2][3]

-

Weigh 1.0 g of Fatty Acid-Free BSA.

-

Dissolve in 10 mL of PBS or 150 mM NaCl in a glass beaker.

-

Incubate at 37°C with gentle stirring until fully dissolved. Do not vortex (causes foaming/denaturation).

-

Filter sterilize (0.22 µm) if not proceeding immediately.[2]

Step 2: Solubilize the EPA

-

Calculate the mass of EPA required. For 10 mL of a 5 mM final solution, you need 50 µmoles.

-

MW of EPA

302.5 g/mol .ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -

Mass =

.

-

-

Dissolve 15.1 mg EPA in a minimal volume (e.g., 100–200 µL) of 100% Ethanol .

-

Alternative: For higher concentrations, use 0.1 M NaOH at 70°C to form sodium salts, but ethanol is gentler for cell culture if volume is kept low (<0.1% final v/v).

-

Step 3: Conjugation (The Critical Step)

-

Place the BSA solution (from Step 1) on a heated stirrer at 37°C .

-

Dropwise Addition: While stirring rapidly (but without foaming), add the dissolved EPA solution drop-by-drop to the warm BSA.

-

Why: Rapid dispersion prevents EPA from precipitating into large oil droplets before it can bind to the albumin hydrophobic pockets.

-

-

Incubation: Cover the beaker (protect from light) and stir at 37°C for 30–60 minutes .

-

Visual Check: The solution may initially appear cloudy but should clarify as the EPA binds to the BSA.

-

Step 4: Finalization

-

Sterilization: Pass the conjugated solution through a 0.22 µm PES filter.

-

Storage: Aliquot into small volumes (e.g., 500 µL) in light-resistant tubes.

-

Preservation: Purge the headspace with nitrogen gas before capping to prevent oxidation (lipid peroxidation).

-

Store at -20°C (up to 1 month) or -80°C (up to 6 months).

Figure 2: Workflow for the preparation of sterile, stable BSA-EPA conjugates.

Optimization & Troubleshooting

Successful implementation depends on the molar ratio of Fatty Acid to Albumin and the final concentration applied to cells.

Experimental Design Matrix

| Parameter | Recommended Range | Notes |

| EPA Concentration | 10 – 100 µM | 10-30 µM is physiological; >100 µM can be toxic [3]. |

| FA:BSA Molar Ratio | 2:1 to 4:1 | Ratios > 5:1 exceed BSA binding capacity, causing free FA toxicity. |

| Incubation Time | 24 – 48 Hours | Sufficient time is needed for membrane incorporation and gene expression changes. |

| Serum Condition | Reduced Serum (1-2%) | High FBS contains endogenous lipids that compete with EPA. Use reduced serum or serum-free media supplemented with your BSA-EPA. |

Troubleshooting Guide

-

Cloudy Solution: Indicates precipitation.[3]

-

Cause: EPA added too fast, BSA too cold, or FA:BSA ratio too high.

-

Fix: Warm BSA to 37°C, stir faster, add EPA slower. Ensure BSA is fresh.

-

-

Cell Toxicity (Detachment/Death):

-

Cause: "Soap effect" from free fatty acids (ratio > 5:1) or ethanol concentration > 0.1%.

-

Fix: Increase BSA concentration to lower the ratio; ensure ethanol vehicle is negligible.

-

-

No Phenotypic Effect:

References

-

Alsabeeh, N., et al. (2018).[4][5] Cell culture models of fatty acid overload: Problems and solutions. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1863(2), 143-151.[4][5]

-

Cayman Chemical. (2023). BSA-Eicosapentaenoate Complex Product Information.

-

Wiesenfeld, P.W., et al. (2001).[4][5] Effect of long-chain fatty acids in the culture medium on fatty acid composition of WEHI-3 and J774A.1 cells.[4][5] Comparative Biochemistry and Physiology Part B, 128(1), 123-134.[4][5]

-

Sigma-Aldrich. (2023). Fatty Acid-BSA Conjugation Protocol.

Sources

Application Note: Precision Synthesis and Validation of Deuterated Eicosapentaenoic Acid (EPA-d5) Internal Standards

Abstract

The precise quantification of Eicosapentaenoic Acid (EPA) in biological matrices is critical for monitoring therapeutic adherence to omega-3 fatty acid therapies (e.g., Icosapent ethyl).[1] This Application Note details a robust, convergent total synthesis protocol for EPA-d5 , a stable isotope-labeled internal standard (SIL-IS). Unlike enzymatic or yeast-based production methods, which suffer from isotopic scrambling and complex purification, this chemical synthesis utilizes copper-mediated propargylic cross-coupling followed by stereoselective Lindlar semi-hydrogenation .[1] This route guarantees high isotopic fidelity (>99 atom% D) at the metabolically stable terminal methyl group (C19, C20), preventing deuterium loss during

Strategic Synthesis Design

The synthesis of EPA (20:5 n-3) presents a formidable challenge due to its "skipped" diene structure (methylene-interrupted cis-double bonds).[1] Direct introduction of deuterium into the finished molecule via H/D exchange is non-specific and leads to isomerization.

Therefore, we employ a Poly-yne Retrosynthetic Strategy :

-

Scaffold Construction: The carbon skeleton is assembled as a linear poly-yne (containing 5 triple bonds) separated by methylene groups.

-

Label Incorporation: The deuterium label is introduced early via a commercially available d5-ethyl fragment , ensuring the label is located exclusively on the terminal methyl group (C19, C20).

-

Global Reduction: A final, simultaneous reduction of all triple bonds using a poisoned catalyst establishes the critical Z (cis) stereochemistry.

Workflow Visualization

Experimental Protocols

Protocol A: Synthesis of the Deuterated Tail (Fragment A)

Objective: Create the C17-C20 terminal fragment incorporating the d5-ethyl group.[1]

-

Reagents: d5-Iodoethane (99 atom% D), Propargyl alcohol, Lithium amide (LiNH2), Liquid Ammonia.[1]

-

Mechanism: Nucleophilic substitution at the alkyne terminus.

-

Condense anhydrous ammonia (200 mL) into a reaction flask at -78°C under Argon.

-

Add Lithium metal (2.5 eq) to generate LiNH2 in situ (blue solution disappears to grey suspension).

-

Add Propargyl alcohol (1.0 eq) dropwise. Stir for 1 hour.

-

Add d5-Iodoethane (1.1 eq) slowly to the acetylide anion.

-

Warm to room temperature overnight to evaporate ammonia.

-

Quench with saturated NH4Cl and extract with diethyl ether.

-

Purify via fractional distillation.

-

Result:2-Pentyne-1-ol-d5 .

-

-

Convert the alcohol to the bromide using PBr3/Pyridine to generate 1-Bromo-2-pentyne-d5 .

Protocol B: Copper-Catalyzed "Skipped" Coupling

Objective: Assemble the methylene-interrupted backbone. This utilizes the modified coupling of propargylic halides with terminal alkynes.

-

Reagents: CuI (Copper Iodide), NaI, K2CO3, DMF.[1]

-

Critical Control: Temperature must be kept <20°C to prevent allene rearrangement.

-

Dissolve the terminal alkyne precursor (e.g., the carboxyl-containing "Head" fragment, typically prepared separately as 4-pentynoic acid derivative) in DMF.[1]

-

Add NaI (1.5 eq), K2CO3 (1.5 eq), and CuI (1.0 eq). The mixture will turn yellow/grey.

-

Add the propargylic bromide fragment (Fragment A from Protocol A) dropwise.

-

Stir for 24 hours at ambient temperature under darkness (light sensitive).

-

Quench with saturated aqueous NH4Cl.

-

Extract with Hexane/EtOAc (9:1).

-

Purify on Silica Gel (impregnated with 10% AgNO3 if separation of isomers is difficult, though not usually necessary at the alkyne stage).

-

Result:C20-Pentayne-d5 Acid (The Poly-yne Precursor) .[1]

-

Protocol C: Stereoselective Lindlar Semi-Hydrogenation

Objective: Reduce 5 triple bonds to 5 cis double bonds without over-reduction to alkanes.

-

Reagents: Lindlar Catalyst (5% Pd on CaCO3, poisoned with Lead), Quinoline (synthetic grade), Hydrogen gas (H2), Hexane/Ethanol (1:1).[1]

-

System Suitability: The catalyst activity must be titrated. Unpoisoned Pd will reduce the chain to Arachidic acid (C20:0).

-

Prepare a hydrogenation vessel with the C20-Pentayne-d5 precursor (100 mg).

-

Add solvent (Hexane/EtOH 1:1, 10 mL).

-

Add Quinoline (20 µL per 100 mg substrate). Note: Quinoline occupies the active sites responsible for full reduction.

-

Add Lindlar Catalyst (20 wt% loading relative to substrate).

-

Purge with H2 gas (balloon pressure, 1 atm). Do not use high pressure.

-

Monitor by GC-FID or TLC every 15 minutes. The reaction is complete when the starting material disappears. Prolonged exposure leads to trans-isomerization or over-reduction.[1]

-

Filter through Celite immediately to remove Pd.

-

Evaporate solvent under reduced pressure (keep bath <30°C).

-

Store immediately at -80°C in ethanol with BHT (antioxidant).

Quality Control & Validation

Isotopic Purity Calculation

Isotopic enrichment is calculated using High-Resolution Mass Spectrometry (HRMS).[1]

-

Acceptance Criteria:

LC-MS/MS Validation Protocol

This protocol validates the EPA-d5 standard for use in human plasma quantification.[1]

Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Thermo Altis). Mode: Negative Electrospray Ionization (ESI-).[1]

1. MRM Transitions

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) | Dwell Time (ms) |

| EPA (Native) | 301.2 [M-H]- | 257.2 (Decarboxylation) | -22 | 50 |

| EPA-d5 (IS) | 306.2 [M-H]- | 262.2 (Decarboxylation) | -22 | 50 |

2. Chromatographic Conditions

-

Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 100 mm, 1.7 µm).[1]

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile/Isopropanol (50:50).

-

Gradient: 40% B to 98% B over 8 minutes.

3. System Suitability Test (SST)

Before running samples, inject a mixture of EPA and EPA-d5 (100 ng/mL).[1]

-

Resolution: Ensure no isotopic interference (cross-talk) between the 301 and 306 channels.

-

Retention Time: EPA-d5 may elute slightly earlier (<0.1 min) than native EPA due to the Deuterium Isotope Effect on lipophilicity.[1] This is normal but must be consistent.

Validation Workflow Diagram

References

-

Taber, D. F., et al. (2008). "Synthesis of the Eight Enantiomers of Resolvin D1." Journal of Organic Chemistry, 73(22), 8960–8968.[1] (Demonstrates the skipped-diyne copper coupling methodology). Available at: [Link][1]

-

Lacaze, J. P., et al. (2019). "Development and Validation of a LC–MS/MS-Based Assay for Quantification of Free and Total Omega 3 and 6 Fatty Acids from Human Plasma." Molecules, 24(3), 360.[1][3] Available at: [Link][1]

-

Morrow, J. D., et al. (1990). "A series of prostaglandin F2-like compounds are produced in vivo in humans by a non-cyclooxygenase, free radical-catalyzed mechanism."[1] Proceedings of the National Academy of Sciences, 87(23), 9383-9387.[1] (Foundational work on EPA oxidation and MS detection). Available at: [Link][1]

Sources

Application Note: Solvent Systems for Thin-Layer Chromatography of EPA and DHA

[1]

Abstract & Introduction

The separation of Eicosapentaenoic acid (EPA; 20:5n-3) and Docosahexaenoic acid (DHA; 22:6n-3) presents a unique chromatographic challenge due to their structural similarity. Both are long-chain polyunsaturated fatty acids (PUFAs) differing by only two carbons and one double bond. Standard normal-phase silica chromatography often fails to resolve them adequately, resulting in co-elution.

This Application Note defines two orthogonal thin-layer chromatography (TLC) systems for the precise separation of EPA and DHA:

-

Argentation TLC (Ag-TLC): The "Gold Standard" utilizing Silver Nitrate (

) impregnation to separate based on the degree of unsaturation. -

Reversed-Phase TLC (RP-TLC): An alternative method utilizing C18-modified silica to separate based on hydrophobicity and chain length.

Target Analytes: Fatty Acid Methyl Esters (FAMEs) of EPA and DHA.[1][2][3] (Note: Free fatty acids are prone to streaking; transesterification to FAMEs is recommended for optimal resolution).

Mechanism of Separation

To achieve separation, we must exploit the specific physicochemical differences between EPA and DHA.

| Feature | EPA (C20:5n-3) | DHA (C22:6n-3) | Separation Principle |

| Carbon Chain | 20 Carbons | 22 Carbons | RP-TLC: Longer chains are more hydrophobic and retained longer by C18 ligands. |

| Double Bonds | 5 (Pentaene) | 6 (Hexaene) | Ag-TLC: Silver ions ( |

Argentation Chromatography (Ag-TLC)

This is the most effective method for PUFAs. Silver ions impregnated into the silica gel act as Lewis acids, forming charge-transfer complexes with the

-

Result: Migration is inversely proportional to the number of double bonds.

-

Order (

): Saturated > Monoenes > Dienes > ... > EPA > DHA . -

DHA (6 DBs) interacts most strongly and has the lowest

.

Reversed-Phase Chromatography (RP-TLC)

Utilizes a non-polar stationary phase (C18). Separation is governed by partition coefficients.

-

Result: Migration is driven by chain length (hydrophobicity) and polarity (unsaturation).

-

Order (

): Shorter/More Polar > Longer/Less Polar. -

EPA (C20) is less hydrophobic than DHA (C22), leading to a slightly higher

for EPA.

Experimental Workflow Diagram

Caption: Workflow for the separation of EPA and DHA FAMEs using Argentation and Reversed-Phase TLC.

Method A: Argentation TLC (The Gold Standard)

This protocol provides the highest resolution for separating EPA and DHA from other lipids.

Materials

-

Plates: Silica Gel 60 G (glass backed).

-

Impregnation Reagent: Silver Nitrate (

) >99% purity. -

Solvents: n-Hexane (HPLC Grade), Acetone, Methanol.

Plate Preparation (Impregnation)

Standard pre-coated silica plates must be modified.

-

Dissolve 5 g of

in 50 mL of distilled water. Dilute to 100 mL with Methanol (5% w/v solution). -

Immerse the Silica Gel plate into the solution for 5–10 seconds.

-

Critical Step: Dry the plate in a dark oven at 80°C for 30–45 minutes. Note:

plates are light-sensitive. Store in a dark desiccator if not used immediately.

Solvent Systems (Mobile Phase)

| System | Solvent Composition (v/v) | Application |

| System 1 (Recommended) | Hexane : Acetone (100:12) | Optimal separation of highly unsaturated FAMEs (EPA/DHA). |

| System 2 (Alternative) | Toluene : n-Propanol : Acetic Acid (20:2:0.1) | Good for resolving EPA from Arachidonic Acid (ARA). |

| System 3 (Chlorinated) | Chloroform : Methanol : Formic Acid (100:0.4:1.5) | High polarity system; use if EPA stays at origin. |

Protocol

-

Equilibration: Line the TLC chamber with filter paper and add solvent. Allow to equilibrate for 30 minutes.

-

Spotting: Apply 1–5

L of FAME sample (1 mg/mL in hexane) 1.5 cm from the bottom. -

Development: Run the plate until the solvent front reaches 1 cm from the top.[4]

-

Drying: Remove plate and dry under a stream of Nitrogen (to prevent oxidation of PUFAs).

Method B: Reversed-Phase TLC (RP-TLC)

Useful for confirming purity and separating based on chain length.

Materials

-

Plates: C18 (Octadecyl) modified silica plates (e.g., RP-18 F254s).

-

Solvents: Methanol, Water, Acetonitrile.[5]

Solvent Systems

| System | Solvent Composition (v/v) | Notes |

| System A | Methanol : Water (90:10) | Standard system. EPA elutes slightly ahead of DHA. |

| System B | Acetonitrile : Acetone (50:50) | Higher migration speed; good for very hydrophobic samples. |

Protocol

-

No Impregnation Needed: Use commercial C18 plates directly.

-

Spotting: Apply sample (dissolved in acetone or methanol). Avoid hexane as it may strip the bonded phase.

-

Development: C18 plates develop slower than silica. Allow 45–60 minutes.

Visualization & Detection

PUFAs do not have strong native chromophores (unless conjugated), so derivatization is required for visualization.

Non-Destructive (Preparative Work)

-

Reagent: 2',7'-Dichlorofluorescein (0.1% in Ethanol).

-

Procedure: Spray lightly. View under UV light (254 nm or 366 nm).

-

Appearance: Lipids appear as yellow-green fluorescent spots on a dark background.

Destructive (Quantitative/Analytical)

-

Reagent: 10% Cupric Sulfate (

) in 8% Phosphoric Acid ( -

Procedure: Spray plate until wet. Heat at 160°C for 10–15 minutes (Charring).

-

Appearance: Black carbonized spots on a white background.

-

Limit of Detection: ~50–100 ng of lipid.

Troubleshooting & "Pro-Tips"

-

Oxidation: EPA and DHA are extremely prone to oxidation. Add 0.01% BHT (Butylated hydroxytoluene) to your sample solvents and development tank to protect the double bonds.

-

Comet Tails (Streaking): Usually caused by Free Fatty Acids (FFAs). Ensure complete transesterification to FAMEs. If analyzing FFAs, add 1% Acetic Acid to the mobile phase.

-

Blackening of Ag-Plates: If the background turns gray/black before charring, the plate was exposed to too much light or the

was reduced. Work in subdued light. -

Resolution Loss: If EPA and DHA merge, lower the polarity of the Ag-TLC solvent (e.g., change Hexane:Acetone from 100:12 to 100:8).

References

-

Nikolova-Damyanova, B. (2019).[6] Retention Order of Fatty Acids and Triacylglycerols in Silver Ion Chromatography. AOCS Lipid Library.

-

Christie, W. W. (1989). Silver Ion Chromatography using Solid-Phase Extraction Columns Packed with a Bonded-Sulfonic Acid Phase Loaded with Silver Ions. Journal of Lipid Research.

-

Dillon, J. T., et al. (2013). Purification of omega-3 polyunsaturated fatty acids from fish oil using silver-thiolate chromatographic material and high performance liquid chromatography. Journal of Chromatography A.

-

Momchilova, S., & Nikolova-Damyanova, B. (2003). Stationary phases for silver ion chromatography of lipids. Journal of Separation Science.

- Sherma, J., & Fried, B. (2003). Handbook of Thin-Layer Chromatography. Marcel Dekker Inc. (Standard Reference for Solvent Systems).

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Isomer Separation of 20:5n-3 (Eicosapentaenoic Acid, EPA) in HPLC

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the chromatographic analysis of eicosapentaenoic acid (20:5n-3, EPA) isomers. Separating structurally similar isomers of polyunsaturated fatty acids (PUFAs) like EPA presents a significant analytical challenge due to their nearly identical physicochemical properties. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions to help you overcome common hurdles in your HPLC-based separations.

Frequently Asked Questions (FAQs)

Q1: Why is the separation of EPA isomers so challenging? A: EPA isomers, particularly geometric (cis/trans) and positional isomers, possess very similar hydrophobicity and polarity.[1] Standard reversed-phase HPLC columns, like C18, often struggle to differentiate these subtle structural differences, leading to poor resolution or complete co-elution.[1][2] Effective separation requires methods with high selectivity.

Q2: What is the most common HPLC mode for separating EPA isomers? A: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most widely used mode.[3] This technique separates molecules based on their hydrophobicity. However, achieving isomer separation often requires specialized stationary phases and carefully optimized mobile phases. Normal-phase HPLC can also be used, particularly for separating polar compounds or when using silica-based columns.[3][4]

Q3: Do I need to derivatize my EPA samples before HPLC analysis? A: Derivatization is not strictly required for HPLC, especially when using detectors like Mass Spectrometry (MS) or Charged Aerosol Detectors (CAD).[1][5] Analysis of underivatized free fatty acids is possible with UV detection at low wavelengths (205-210 nm).[3] However, derivatization to form esters (e.g., phenacyl esters) can significantly enhance detection sensitivity for UV or fluorescence detectors, which is crucial for trace-level analysis.[3]

Q4: Which stationary phase is best for EPA isomer separation? A: While octadecylsilyl (C18 or ODS) columns are the most common starting point for fatty acid analysis, they may not be sufficient for isomer resolution.[1][3] For improved selectivity, consider the following:

-

Columns with High Shape Selectivity: Phases like cholesterol-bonded silica (e.g., COSMOSIL Cholester) can offer enhanced separation of geometric isomers.[1]

-

Phenyl-based Columns: These can provide alternative selectivity through π-π interactions with the double bonds in the fatty acid chain.

-

Silver-Ion (Ag+) HPLC: This technique provides excellent separation of fatty acids based on the number, configuration, and position of double bonds.[6]

Q5: What detectors are suitable for EPA analysis? A: The choice of detector depends on the need for sensitivity and whether derivatization is used.

-

UV Detector: Suitable for underivatized fatty acids at low wavelengths (205-210 nm) or for derivatized fatty acids at higher, more specific wavelengths.[3]

-

Evaporative Light-Scattering Detector (ELSD): A universal detector that does not require the analyte to have a chromophore, but may have non-linear response.[1]

-

Charged Aerosol Detector (CAD): Another universal detector that offers good sensitivity for non-volatile analytes like fatty acids.[5]

-

Mass Spectrometry (MS): Provides high sensitivity and structural information, making it invaluable for confirming the identity of isomers.[3]

Troubleshooting Guide: Resolving Common Issues

This section addresses specific experimental problems in a question-and-answer format, providing causal explanations and actionable solutions.

Issue 1: Poor Resolution or Complete Co-elution of Isomers

"My chromatogram shows a single broad peak or multiple overlapping peaks where I expect to see distinct EPA isomers. How can I improve the separation?"

Poor resolution is the most common challenge and stems from insufficient selectivity (α) or efficiency (N) in the chromatographic system.[7][8]

Root Causes & Solutions:

-

Sub-optimal Mobile Phase Composition: The mobile phase is the most powerful tool for manipulating selectivity.[8]

-

Action: Systematically adjust the mobile phase. In reversed-phase mode, decrease the organic solvent (e.g., acetonitrile, methanol) percentage to increase retention and provide more opportunity for separation.[8]

-

Pro-Tip: Acetonitrile can interact specifically with the π electrons of double bonds, offering different selectivity compared to methanol.[3] Experiment with both solvents or even ternary mixtures (e.g., acetonitrile/methanol/water) to find the optimal separation.[9]

-

pH Adjustment: For free fatty acids, adding a small amount of acid (e.g., 0.1% acetic acid or formic acid) to the mobile phase can suppress the ionization of the carboxylic acid group, leading to sharper peaks and more consistent retention.[3][10]

-

-

Inadequate Stationary Phase Selectivity: A standard C18 column may not have the chemical properties to differentiate between isomers.[1]

-

Action: Switch to a column with a different stationary phase chemistry.

-

Recommendation: For geometric (cis/trans) isomers, a column with high molecular shape selectivity, such as a cholesterol-bonded phase, is often more effective than a C18 column.[1] Phenyl or biphenyl phases can also offer unique selectivity for unsaturated compounds.

-

-

Incorrect Flow Rate or Temperature: These parameters affect both retention time and peak efficiency.

-

Action (Flow Rate): Reduce the flow rate. This increases the interaction time between the analytes and the stationary phase, which can lead to better resolution, although it will lengthen the run time.[11][12]

-

Action (Temperature): Optimize the column temperature. Increasing temperature generally decreases viscosity and can improve peak efficiency, but it also reduces retention time.[7] Conversely, lowering the temperature can increase retention and may improve resolution for some isomer pairs.[11] A stable temperature is critical, so always use a column oven.

-

Caption: A logical flowchart for troubleshooting poor resolution of EPA isomers.

Issue 2: Peak Tailing

"My peaks are asymmetrical with a pronounced 'tail'. What causes this and how can I fix it?"

Peak tailing reduces resolution and complicates accurate integration. It is often caused by secondary, unwanted interactions between the analyte and the stationary phase.

Root Causes & Solutions:

-

Silanol Interactions: Residual, un-capped silanol groups on the silica surface of reversed-phase columns can interact ionically with the carboxylic acid group of EPA, causing tailing.[13]

-

Action: Suppress silanol activity. Add a small amount of a weak acid like acetic acid or formic acid to the mobile phase to protonate the silanol groups and minimize these secondary interactions.[3][14]

-

Pro-Tip: Use modern, high-purity, end-capped columns designed to have minimal residual silanol activity.

-

-

Column Overload: Injecting too much sample mass can saturate the stationary phase, leading to distorted peak shapes.[4][15]

-

Action: Reduce the sample concentration or the injection volume. Perform a loading study by injecting serial dilutions of your sample to find the optimal concentration range.

-

-

Extra-Column Volume: Excessive volume in the tubing and connections between the injector, column, and detector can cause peak broadening and tailing.[7]

-

Action: Minimize the length and internal diameter of all connecting tubing. Ensure all fittings are properly made (e.g., ferrules are not crushed) to eliminate dead volumes.

-

Issue 3: Low Sensitivity or No Peaks Detected

"I'm not seeing any peaks, or the peaks are too small to be accurately quantified."

This issue can stem from the sample, the HPLC system, or the detector settings.

Root Causes & Solutions:

-

Inappropriate Detector Settings: The detector may not be set to an optimal wavelength for your analyte.

-

Action: For underivatized EPA, use a UV detector set to a low wavelength, typically between 205-210 nm, where the double bonds absorb light.[3] If you are using derivatized samples, set the wavelength to the absorption maximum of the chromophore you added.

-

-

Insufficient Analyte Concentration: The amount of EPA isomer in your sample may be below the detection limit of your method.

-